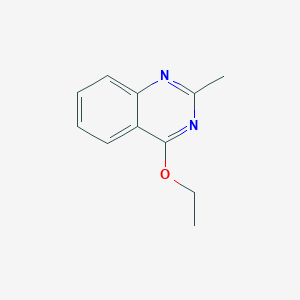

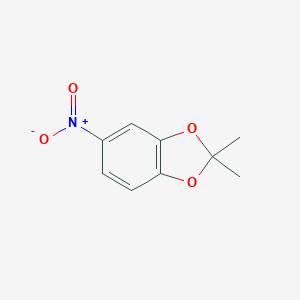

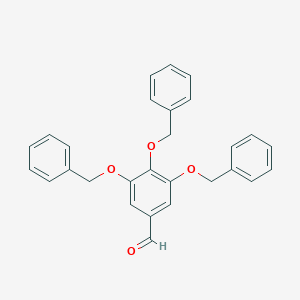

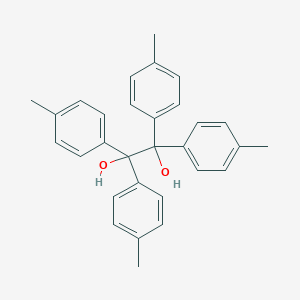

![molecular formula C22H18N2 B189205 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 37428-96-9](/img/structure/B189205.png)

2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as PPh3N2, is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in organic synthesis and catalysis. This molecule is of particular interest due to its unique structural features, which give rise to its ability to act as a powerful nucleophile and base.

Mecanismo De Acción

The mechanism of action of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is complex and depends on the specific reaction in which it is being used. In general, 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene acts as a powerful nucleophile and base due to the presence of its nitrogen-containing heterocyclic ring. This ring is able to donate a lone pair of electrons, which can be used to attack electrophilic species and initiate a variety of different reactions.

Biochemical and Physiological Effects:

While 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has not been extensively studied for its biochemical and physiological effects, it is generally considered to be relatively non-toxic and non-reactive. However, as with any chemical compound, caution should be exercised when handling and working with 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its ability to act as a powerful nucleophile and base in a variety of different reactions. This makes it a valuable tool for organic chemists and catalysis researchers. However, 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be difficult to handle and work with due to its sensitivity to air and moisture, which can cause it to degrade and lose its reactivity.

Direcciones Futuras

There are a number of different future directions for research on 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. One potential area of study is the development of new synthetic methods for preparing 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene and related compounds. Another area of interest is the use of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene as a catalyst in a variety of different reactions, including the synthesis of complex organic molecules and the production of fine chemicals. Additionally, there may be potential applications for 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in the fields of materials science and nanotechnology, although further research will be needed to explore these possibilities.

Métodos De Síntesis

The synthesis of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be achieved through a number of different methods, including the reaction of triphenylphosphine with azidotrimethylsilane, the reaction of triphenylphosphine with azidotrimethylsilane followed by reduction with lithium aluminum hydride, and the reaction of triphenylphosphine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by reduction with lithium aluminum hydride.

Aplicaciones Científicas De Investigación

2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been widely studied for its potential applications in organic synthesis and catalysis. One of the most notable applications of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its use as a powerful nucleophile and base in a variety of different reactions, including the synthesis of heterocyclic compounds, the preparation of enol ethers, and the formation of carbon-carbon bonds.

Propiedades

Número CAS |

37428-96-9 |

|---|---|

Nombre del producto |

2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

Fórmula molecular |

C22H18N2 |

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

2,4,5-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

InChI |

InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-22(19-14-8-3-9-15-19)16-24(22)21(23-20)18-12-6-2-7-13-18/h1-15,21H,16H2 |

Clave InChI |

WBGPXLGRLVZYHL-UHFFFAOYSA-N |

SMILES |

C1C2(N1C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

C1C2(N1C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Otros números CAS |

37428-96-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.